molecular formula C14H16ClNO B1454259 (4-Methoxyphenyl)(phenyl)methylamine CAS No. 5267-46-9

(4-Methoxyphenyl)(phenyl)methylamine

Cat. No. B1454259
CAS RN: 5267-46-9
M. Wt: 249.73 g/mol
InChI Key: NCSHDWNETPLWIU-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)(phenyl)methylamine” is a unique chemical compound with the empirical formula C14H15NO and a molecular weight of 213.28 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(4-Methoxyphenyl)(phenyl)methylamine” is represented by the SMILES string COc1ccc(cc1)C(N)c2ccccc2 . This indicates that the compound contains a methoxyphenyl group, a phenyl group, and a methylamine group.

Scientific Research Applications

Synthesis of Azo Dyes

(4-Methoxyphenyl)(phenyl)methylamine: is a valuable starting material in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textile industries. The compound’s ability to donate an electron-rich aromatic ring makes it a suitable candidate for coupling reactions that form the azo linkage, which is central to the dye’s chromophore .

Pharmaceutical Intermediates

Secondary amines like (4-Methoxyphenyl)(phenyl)methylamine are key intermediates in the synthesis of various pharmaceuticals. They are particularly important in the production of antidepressants such as clomipramine and desipramine, as well as opiate analgesics like codeine and morphine .

Agrochemicals

The compound’s structural features make it a precursor in the synthesis of agrochemicals. Its phenyl groups can be functionalized to create compounds that exhibit pesticidal or herbicidal properties, contributing to the development of new agricultural products .

Catalysts and Ligands

In the field of catalysis, (4-Methoxyphenyl)(phenyl)methylamine can be used to synthesize ligands for transition metal catalysts. These catalysts are crucial in various chemical reactions, including those used in fine chemical and pharmaceutical synthesis .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its amine group can undergo various reactions, such as alkylation, acylation, and condensation, to form new bonds and molecular frameworks .

Material Science

In material science, (4-Methoxyphenyl)(phenyl)methylamine can be utilized to modify the properties of polymers and resins. By incorporating this compound into polymeric chains, researchers can alter the thermal, mechanical, and optical properties of materials .

Safety and Hazards

Sigma-Aldrich provides “(4-Methoxyphenyl)(phenyl)methylamine” as-is, without any representation or warranty with respect to the product . Therefore, users must assume responsibility to confirm the product’s identity and/or purity .

Mechanism of Action

Target of Action

Related compounds have been studied for their interaction with proteins such as epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor 2 (vegfr-2) . These receptors play crucial roles in cellular processes such as cell growth, proliferation, and angiogenesis.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the activation of target proteins, thereby modulating the signaling pathways they are involved in.

Biochemical Pathways

Related compounds have been shown to affect pathways involving egfr and vegfr-2 . These pathways are critical for various cellular processes, including cell growth, proliferation, and angiogenesis.

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic properties using structural bioinformatics methods, including molecular docking, molecular dynamic simulation, and drug-likeness models . These studies can provide insights into the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

Based on the actions of similar compounds, it can be inferred that the compound may have potential inhibitory effects on the activation of target proteins, leading to modulation of the associated cellular processes .

properties

IUPAC Name

(4-methoxyphenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSHDWNETPLWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(phenyl)methylamine

CAS RN

5267-46-9
Record name (4-methoxyphenyl)(phenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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